

# Application Notes and Protocols for the Recrystallization and Purification of 2-Hydroxybenzohydrazide

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## Compound of Interest

Compound Name: **2-Hydroxybenzohydrazide**

Cat. No.: **B147611**

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This document provides a detailed protocol for the purification of **2-Hydroxybenzohydrazide** (also known as Salicylic acid hydrazide) via recrystallization. The procedure is designed to yield a high-purity crystalline product suitable for research, drug development, and other scientific applications.

## Introduction

**2-Hydroxybenzohydrazide** is a versatile organic compound with applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical agents. The purity of this compound is critical for its intended applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution.

## Materials and Equipment

- Crude **2-Hydroxybenzohydrazide**
- Ethanol (95% or absolute)

- Distilled water
- Activated charcoal (optional, for colored impurities)
- Erlenmeyer flasks
- Beakers
- Graduated cylinders
- Heating mantle or hot plate
- Magnetic stirrer and stir bars
- Buchner funnel and flask
- Filter paper
- Vacuum source
- Spatula
- Glass stirring rod
- Watch glass
- Drying oven or desiccator

## Safety Precautions

**2-Hydroxybenzohydrazide** may cause skin, eye, and respiratory irritation.[1][2] It is essential to handle the compound in a well-ventilated area, preferably a fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Ethanol is a flammable liquid and should be handled with care, away from open flames or sparks.

## Experimental Protocol

The following protocol outlines the single-solvent recrystallization of **2-Hydroxybenzohydrazide** using ethanol. This solvent is chosen based on solubility data which indicates that **2-Hydroxybenzohydrazide** is soluble in hot ethanol and less soluble at cooler temperatures.<sup>[3]</sup>

## Solvent Selection and Preparation

Ethanol is a commonly used and effective solvent for the recrystallization of **2-Hydroxybenzohydrazide**.<sup>[3]</sup> Prepare a heated bath (water or oil bath) to gently heat the solvent.

## Dissolution of Crude **2-Hydroxybenzohydrazide**

- Weigh the crude **2-Hydroxybenzohydrazide** and place it in an appropriately sized Erlenmeyer flask.
- Add a magnetic stir bar to the flask.
- In a separate beaker, gently heat the ethanol on a hot plate or in a heating mantle.
- Add a small amount of the hot ethanol to the flask containing the crude solid.
- Gently heat the flask containing the mixture on a hot plate while stirring.
- Continue to add small portions of the hot ethanol until the **2-Hydroxybenzohydrazide** completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the solid to ensure a good yield.

## Decolorization (Optional)

If the resulting solution is colored, it may indicate the presence of colored impurities.

- Remove the flask from the heat source.
- Allow the solution to cool slightly before adding activated charcoal.
- Add a small amount of activated charcoal to the solution.

- Gently reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.

## Hot Filtration

This step is necessary to remove any insoluble impurities and, if used, the activated charcoal.

- Set up a hot filtration apparatus using a stemless funnel and fluted filter paper placed in a clean Erlenmeyer flask.
- Preheat the filtration apparatus by pouring a small amount of hot solvent through it. This prevents premature crystallization of the product in the funnel.
- Carefully and quickly pour the hot solution of **2-Hydroxybenzohydrazide** through the preheated filter paper.
- Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure all the product is transferred.

## Crystallization

- Cover the flask containing the hot filtrate with a watch glass to prevent contamination and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

## Collection and Washing of Crystals

- Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.
- Wet the filter paper in the Buchner funnel with a small amount of ice-cold ethanol.
- Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel.
- Apply vacuum to separate the crystals from the mother liquor (the remaining solution).

- Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the product.
- Continue to draw air through the crystals for several minutes to help them dry.

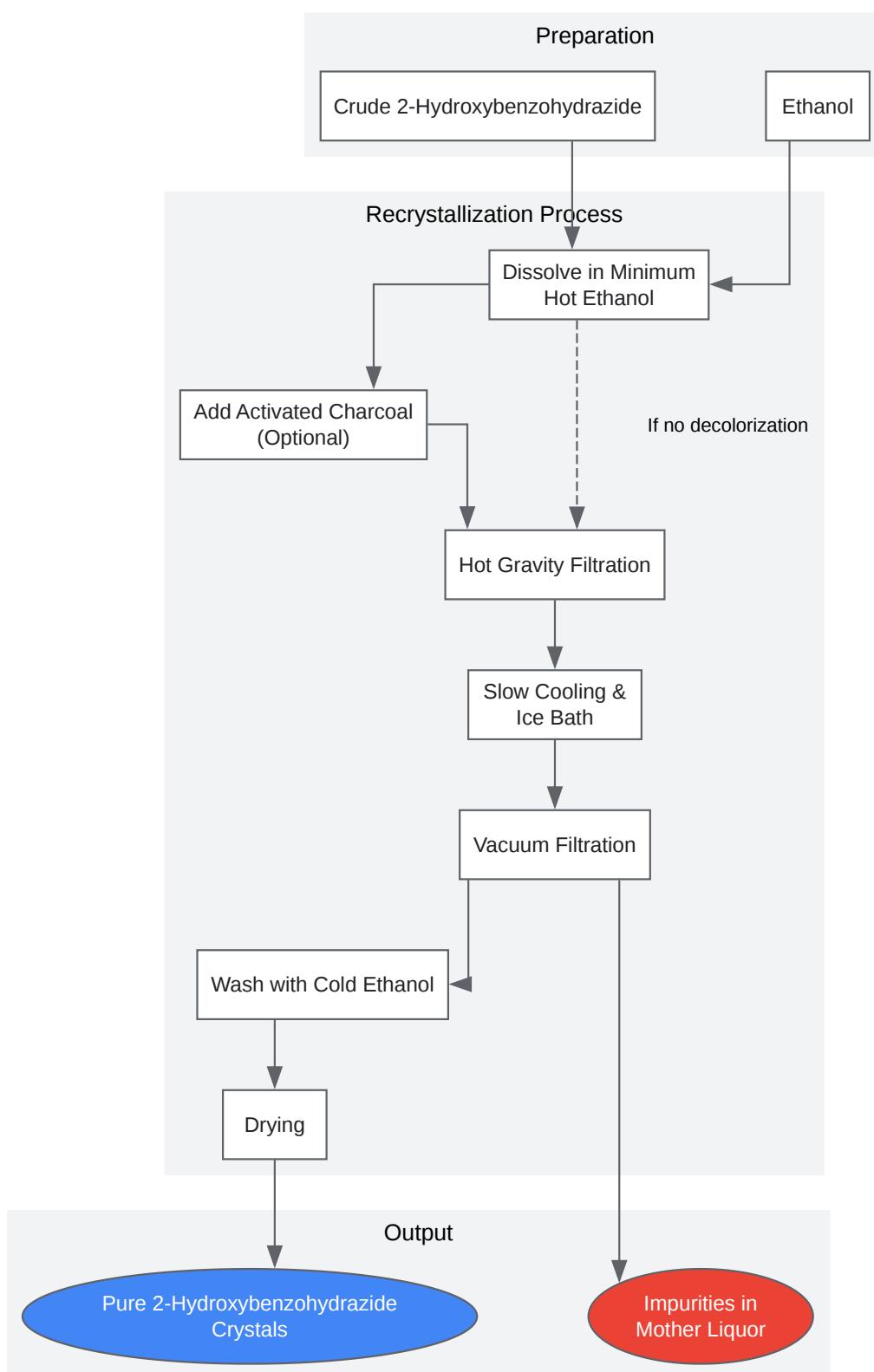
## Drying the Purified Crystals

- Carefully remove the filter paper with the crystals from the funnel and place it on a pre-weighed watch glass.
- Dry the crystals in a drying oven at a temperature below the melting point of **2-Hydroxybenzohydrazide** (melting point is approximately 140-146°C[3][4]) or in a desiccator under vacuum until a constant weight is achieved.
- Weigh the dried, purified crystals and calculate the percent recovery.

## Data Presentation

Parameter	Value/Range	Notes
Recrystallization Solvent	Ethanol (95% or absolute)	Water can also be a suitable solvent.[5] The choice depends on the impurities present.
Dissolution Temperature	Near the boiling point of ethanol (~78°C)	Ensure complete dissolution of the crude product.
Crystallization Temperature	Room temperature, followed by 0-4°C	Slow cooling is crucial for the formation of pure crystals.
Expected Melting Point	140-146°C	A sharp melting point range indicates high purity.[3][4]
Appearance	White crystalline needles or powder	The purified product should be a white solid.[3][4]

## Experimental Workflow

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